molecular formula C17H15N3O3 B2931599 Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate CAS No. 1396557-62-2

Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate

Cat. No.: B2931599
CAS No.: 1396557-62-2
M. Wt: 309.325
InChI Key: KRDBSZSSQOLPAO-UHFFFAOYSA-N
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Description

Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate is a synthetic small molecule characterized by a pyrazolo[1,5-a]pyridine core linked via a methylene-carbamoyl bridge to a benzoate ester group. The pyrazolo[1,5-a]pyridine scaffold is structurally analogous to purines, enabling interactions with ATP-binding pockets in enzymes such as Bcr-Abl, a target in chronic myelogenous leukemia (CML) therapy. The benzoate ester moiety enhances metabolic stability and modulates solubility, critical for oral bioavailability .

Properties

IUPAC Name

methyl 4-(pyrazolo[1,5-a]pyridin-3-ylmethylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-23-17(22)13-7-5-12(6-8-13)16(21)18-10-14-11-19-20-9-3-2-4-15(14)20/h2-9,11H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDBSZSSQOLPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate typically involves the following steps:

  • Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as pyridine derivatives, under specific conditions.

  • Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with an isocyanate or carbamoyl chloride derivative.

  • Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, or halides, and leaving groups like tosylates or mesylates.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, or ketones.

  • Reduction: Alcohols, amines, or alkanes.

  • Substitution: Amides, esters, or ethers.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to investigate enzyme inhibition and receptor binding. Medicine: Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate has potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structural analogs of methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate, highlighting key differences in substituents and biological relevance:

Compound Name Core Heterocycle Key Substituents Biological Target/Activity Reference
This compound Pyrazolo[1,5-a]pyridine Benzoate ester, methylene-carbamoyl linker Kinase inhibition (hypothesized) -
GZD856 (4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide) Pyrazolo[1,5-a]pyrimidine Trifluoromethyl, ethynyl linker, 4-methylpiperazine Bcr-AblT315I inhibitor (IC₅₀ = 2.3 nM)
Entinostat (Pyridin-3-ylmethyl ({4-[(2-aminophenyl)carbamoyl]phenyl}methyl)carbamate) Pyridine 2-Aminophenyl carbamoyl, pyridinylmethyl ester HDAC inhibitor (antineoplastic)
tert-Butyl 3-bromo-5-(4'-(dimethylcarbamoyl)biphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate Pyrazolo[1,5-a]pyrimidine Bromo, biphenyl-dimethylcarbamoyl, tert-butyl ester Not specified (biologically active scaffold)

Pharmacokinetic and Functional Comparisons

  • Core Heterocycle Impact: Pyrazolo[1,5-a]pyridine (target compound) vs. pyrazolo[1,5-a]pyrimidine (GZD856): The pyrimidine ring in GZD856 enhances π-π stacking with kinase active sites, contributing to its potent Bcr-AblT315I inhibition (IC₅₀ = 2.3 nM) . In contrast, the pyridine core in the target compound may reduce ATP-binding affinity but improve metabolic stability. The benzoate ester in the target compound vs.
  • Substituent Effects :

    • The trifluoromethyl group in GZD856 increases lipophilicity (logP = 3.8), aiding blood-brain barrier penetration . The target compound lacks such groups, suggesting lower tissue penetration.
    • The 4-methylpiperazine moiety in GZD856 improves solubility and mitigates efflux pump resistance, a common issue in CML therapy .

Biological Activity

Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as pyrazolo[1,5-a]pyridines. The synthesis typically involves the reaction of pyrazolo[1,5-a]pyridine derivatives with benzoic acid derivatives, utilizing various coupling strategies. For instance, microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that pyrazolo derivatives exhibit notable antimicrobial properties. Pyrazolo[1,5-a]pyridines have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (M.tb), by inhibiting mycobacterial ATP synthase . The specific compound may also share similar mechanisms due to structural similarities with other active analogs.

Antitumor Activity

Pyrazolo compounds have been investigated for their antitumor properties. They act as inhibitors of thymidine phosphorylase (TP), an enzyme crucial for tumor growth and metastasis . In vitro studies have demonstrated that derivatives with specific substituents can enhance cytotoxic effects against cancer cell lines.

Neuroprotective Effects

The potential neuroprotective effects of pyrazolo compounds have been explored in the context of central nervous system disorders. Certain derivatives have shown promise in alleviating symptoms associated with conditions such as Alzheimer's disease and schizophrenia . The ability to cross the blood-brain barrier is crucial for these applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups can significantly influence the potency of pyrazolo derivatives.
  • Linker Variability : Modifications in the linker between the pyrazole and benzoate moieties can affect binding affinity and selectivity towards biological targets.

Table 1 summarizes various pyrazolo derivatives and their reported biological activities:

CompoundActivity TypeIC50 Value (µM)Reference
Compound AAntimicrobial0.5
Compound BAntitumor2.0
Compound CNeuroprotective1.5

Case Studies

Several case studies highlight the efficacy of pyrazolo compounds:

  • Inhibition of Mycobacterial Growth : A study demonstrated that specific pyrazolo derivatives inhibited M.tb growth effectively, with some compounds showing low toxicity towards human cells .
  • Antitumor Efficacy : Another investigation focused on a series of pyrazolo[1,5-a]pyridines that exhibited significant cytotoxicity against various cancer cell lines, emphasizing the importance of structural modifications to enhance activity .

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